1-(2-Bromo-4-fluorophenyl)-1H-pyrrole
Overview
Description
1-(2-Bromo-4-fluorophenyl)-1H-pyrrole is a chemical compound characterized by its bromo and fluoro-substituted phenyl ring attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromo-4-fluorobenzaldehyde with pyrrole in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions. Another approach is the cyclization of 2-bromo-4-fluorobenzene-1-carboxaldehyde with ammonia or ammonium acetate to form the pyrrole ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and desired purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the bromo and fluoro positions are possible, leading to the formation of different substituted pyrroles.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution reactions often involve nucleophiles such as sodium methoxide (NaOCH3) or potassium fluoride (KF).
Major Products Formed:
Oxidation products include this compound-2-one.
Reduction products include this compound-2-ol.
Substitution products include various mono- and di-substituted pyrroles.
Scientific Research Applications
1-(2-Bromo-4-fluorophenyl)-1H-pyrrole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. The exact mechanism can vary depending on the specific application and target organism.
Comparison with Similar Compounds
1-(2-Bromo-4-fluorophenyl)-1H-pyrrole is compared with other similar compounds, such as 1-(4-bromo-2-fluorophenyl)cyclopropanecarbonitrile and bromo-4-fluoroacetophenone. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its pyrrole ring, which imparts distinct chemical and biological properties.
List of Similar Compounds
1-(4-bromo-2-fluorophenyl)cyclopropanecarbonitrile
Bromo-4-fluoroacetophenone
p-Bromofluorobenzene
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-bromo-4-fluorophenyl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKKSELXAGBMIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653179 | |
Record name | 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383137-41-5 | |
Record name | 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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